molecular formula C9H12O2 B6251489 rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans CAS No. 88075-27-8

rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans

Cat. No. B6251489
CAS RN: 88075-27-8
M. Wt: 152.2
InChI Key:
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Description

Rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans (Rac-ECHCA) is a synthetic compound that has been extensively studied in recent years due to its potential applications in the field of medicinal chemistry. Rac-ECHCA has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antifungal properties. The compound has also been studied for its potential to modulate the activity of several enzymes, including cytochrome P450 and acetylcholinesterase. In addition, Rac-ECHCA has been found to be an effective inhibitor of the enzymes involved in the synthesis of fatty acids and lipids. This review will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Rac-ECHCA.

Mechanism of Action

The exact mechanism of action of rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans is not yet fully understood, although it is thought to involve the inhibition of several enzymes involved in the synthesis of fatty acids and lipids. It is believed that rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans binds to these enzymes, inhibiting their activity and thus preventing the synthesis of fatty acids and lipids. Additionally, rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans has been found to modulate the activity of cytochrome P450, which is involved in the metabolism of many drugs.
Biochemical and Physiological Effects
rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antifungal properties. rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans has also been found to modulate the activity of several enzymes, including cytochrome P450 and acetylcholinesterase. In addition, rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans has been found to be an effective inhibitor of the enzymes involved in the synthesis of fatty acids and lipids. These effects have been found to be beneficial in the treatment of various diseases and disorders, including cancer, inflammation, and fungal infections.

Advantages and Limitations for Lab Experiments

Rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans has several advantages for laboratory experiments, including its low cost, ease of synthesis, and wide range of biological activities. Additionally, rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans is relatively stable and can be stored for long periods of time without significant degradation. However, there are several limitations to using rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans in laboratory experiments. First, rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans is not soluble in water and must be dissolved in organic solvents such as ethanol or dimethyl sulfoxide. Second, rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans can be toxic if ingested or inhaled, so proper safety precautions must be taken when handling the compound.

Future Directions

Rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans has potential applications in the field of medicinal chemistry, and further research is needed to fully explore its potential. Future research should focus on the synthesis of new derivatives of rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans with improved biological activities, as well as the development of new methods for the synthesis of rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans. Additionally, further research should be conducted to better understand the mechanism of action of rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans, as well as its biochemical and physiological effects. Finally, further research should be conducted to explore the potential applications of rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans in the treatment of various diseases and disorders.

Synthesis Methods

Rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans has been synthesized using several different methods, including the Wittig reaction, the Grignard reaction, the Barton reaction, and the Corey-Fuchs reaction. The Wittig reaction is the most commonly used method for the synthesis of rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans, and involves the reaction of a phosphonium ylide with an aldehyde or ketone in the presence of a base. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone in the presence of a base, and is typically used to synthesize rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans from aldehydes. The Barton reaction is a base-catalyzed reaction of an aldehyde or ketone with an alkyl halide, and is used for the synthesis of rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans from ketones. The Corey-Fuchs reaction is a base-catalyzed reaction of an aldehyde or ketone with an alkyl halide, and is used for the synthesis of rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans from aldehydes.

Scientific Research Applications

Rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans has been studied for its potential applications in the field of medicinal chemistry. The compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antifungal properties. rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans has also been studied for its potential to modulate the activity of several enzymes, including cytochrome P450 and acetylcholinesterase. In addition, rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans has been found to be an effective inhibitor of the enzymes involved in the synthesis of fatty acids and lipids.

properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclohexene", "Ethynylmagnesium bromide", "Bromoacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Diethyl ether", "Methanol", "Chloroform", "Water" ], "Reaction": [ "Step 1: Cyclohexene is reacted with ethynylmagnesium bromide in diethyl ether to form rac-(1r,4r)-4-ethynylcyclohexene.", "Step 2: The resulting product from step 1 is then reacted with bromoacetic acid in the presence of sodium hydroxide to form rac-(1r,4r)-4-(bromomethyl)cyclohexene-1-carboxylic acid.", "Step 3: The product from step 2 is then treated with hydrochloric acid to form rac-(1r,4r)-4-(chloromethyl)cyclohexene-1-carboxylic acid.", "Step 4: The product from step 3 is then reacted with sodium bicarbonate to form rac-(1r,4r)-4-(carboxymethyl)cyclohexene-1-carboxylic acid.", "Step 5: The product from step 4 is then purified and treated with sodium hydroxide to form rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans." ] }

CAS RN

88075-27-8

Product Name

rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans

Molecular Formula

C9H12O2

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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